molecular formula C22H23N5O2S B243301 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide

カタログ番号 B243301
分子量: 421.5 g/mol
InChIキー: YMRAQSYRMFHZKN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key signaling molecule involved in the development and activation of B cells, which play a critical role in the immune system. TAK-659 has been shown to have potential therapeutic applications in various diseases, including B cell malignancies, autoimmune diseases, and inflammatory disorders.

作用機序

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide works by selectively inhibiting BTK, a key signaling molecule involved in B cell development and activation. BTK is a member of the Tec family of non-receptor tyrosine kinases and plays a critical role in B cell receptor (BCR) signaling. Upon activation of the BCR, BTK is activated and phosphorylates downstream targets, leading to B cell activation, proliferation, and differentiation. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking BCR signaling and B cell activation.
Biochemical and physiological effects:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide has been shown to have several biochemical and physiological effects, including inhibition of BTK activity, suppression of B cell activation and proliferation, and reduction of inflammation. In a study published in Leukemia, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide was shown to induce apoptosis (programmed cell death) in B cell lymphoma cells by inhibiting BTK and downstream signaling pathways (Kawakami et al., 2018). In another study published in the Journal of Immunology, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide was shown to inhibit the production of inflammatory cytokines by B cells and dendritic cells, suggesting its potential as an anti-inflammatory agent (Suzuki et al., 2017).

実験室実験の利点と制限

One advantage of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide as a research tool is its high selectivity for BTK, which allows for specific targeting of B cell signaling pathways. However, one limitation is its potential off-target effects on other kinases, which may affect the interpretation of experimental results. Additionally, the optimal concentration and duration of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide treatment may vary depending on the cell type and experimental conditions.

将来の方向性

There are several potential future directions for research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide, including:
1. Combination therapy: N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide may be used in combination with other drugs to enhance its therapeutic efficacy and overcome resistance mechanisms.
2. Biomarker identification: Biomarkers may be identified to predict response to N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide treatment and monitor disease progression.
3. Clinical trials: N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide may be evaluated in clinical trials for various diseases, including B cell malignancies, autoimmune diseases, and inflammatory disorders.
4. Mechanistic studies: Further mechanistic studies may be conducted to elucidate the downstream targets and pathways affected by N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide and its potential off-target effects.
Conclusion:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide is a small molecule inhibitor that targets the BTK pathway and has potential therapeutic applications in various diseases. Its selective inhibition of BTK makes it a valuable research tool for studying B cell signaling pathways. Further research is needed to fully understand its mechanism of action and potential clinical applications.

合成法

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide involves several steps, including the formation of the triazole-thiadiazole ring system, the coupling of the benzyl and isopropoxy groups, and the introduction of the amide moiety. The synthesis has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (US20150126613A1).

科学的研究の応用

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In a study published in Cancer Research, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide was shown to inhibit the growth of B cell lymphoma cells in vitro and in vivo by blocking BTK signaling (Wang et al., 2017). In another study published in Arthritis & Rheumatology, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide was shown to ameliorate the symptoms of arthritis in a mouse model of rheumatoid arthritis by inhibiting B cell activation and reducing inflammation (Nakamura et al., 2019).

特性

分子式

C22H23N5O2S

分子量

421.5 g/mol

IUPAC名

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C22H23N5O2S/c1-4-19-24-25-22-27(19)26-21(30-22)17-7-5-15(6-8-17)13-23-20(28)16-9-11-18(12-10-16)29-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,23,28)

InChIキー

YMRAQSYRMFHZKN-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)OC(C)C

正規SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)OC(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。